2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone
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Overview
Description
The compound “2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “this compound”, has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The reaction between thiosemicarbazides and carboxylic acids proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole . The reaction was investigated in the presence of polyphosphate ester (PPE) .Scientific Research Applications
Antiviral and Antimicrobial Applications
The synthesis of thiadiazole derivatives has been explored for their potential antiviral and antimicrobial activities. For instance, compounds derived from thiadiazole have shown significant efficacy against various microbial strains, highlighting their potential as antimicrobial agents. This includes the novel synthesis of 1,3,4-thiadiazole derivatives showing significant activity against selected microbes, suggesting their use in developing new antimicrobial drugs (Bhadraiah et al., 2021).
Anticancer Applications
Research has also focused on the anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases derived from thiadiazole, which have been found to exhibit significant cytotoxicity against various human cancer cell lines. This points to the potential of thiadiazole derivatives in cancer therapy (Abdo & Kamel, 2015).
Antioxidant Applications
Thiadiazole derivatives have also been synthesized and evaluated for their antioxidant activities. Some compounds have shown noteworthy efficacy, highlighting their potential as antioxidant agents. This suggests the utility of such compounds in combating oxidative stress-related diseases (Bhadraiah et al., 2021).
Materials Science and Corrosion Inhibition
In materials science, thiadiazole and its derivatives have been explored for their semiconducting properties and as corrosion inhibitors. The electrochemical behavior and the synthesis of new 1,3,4-thiadiazole derivatives for potential use in materials science highlight the versatility of these compounds (Masoumi et al., 2023).
Future Directions
The future directions for research on “2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone” and similar compounds could include further investigation of their biological activities, such as their potential as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Additionally, further studies could explore their potential use in the treatment of various diseases .
Mechanism of Action
Target of Action
The primary target of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity with IC 50 of 2.85 µM .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .
Result of Action
The inhibition of the urease enzyme by this compound can lead to a decrease in the pH level, which can affect the survival of H. pylori . This suggests that the compound could potentially be used for the treatment of infections caused by this bacterium .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a weak basicity (pH 8) was found to be the most suitable for the stage of the compound’s synthesis
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes such as urease . The nature of these interactions is typically characterized by the formation of bonds between the compound and the active sites of the enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has demonstrated cytotoxic effects against certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the activity of urease, an enzyme involved in the conversion of urea to ammonia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and could also affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c9-8-11-10-6(14-8)5-7(13)12-3-1-2-4-12/h1-5H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRCVUCJBRUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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